molecular formula C14H17BrN2O4 B2655759 2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline CAS No. 2241129-70-2

2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2655759
CAS No.: 2241129-70-2
M. Wt: 357.204
InChI Key: VRRHHHUEYIJZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline is a protected synthetic intermediate of significant value in medicinal chemistry and drug discovery research. This compound features a bromo-nitrosubstituted tetrahydroisoquinoline core, a privileged scaffold in pharmacology, which is safeguarded by a Boc (tert-butoxycarbonyl) group on the secondary amine. This protection enhances the compound's stability, simplifies purification, and allows for selective deprotection under mild acidic conditions, making it an versatile building block for the synthesis of more complex molecules. The structural motifs present in this compound—specifically the 5-bromo and 8-nitro substituents—are powerful handles for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and reduction strategies, respectively. Research into analogous 5,8-disubstituted tetrahydroisoquinolines has demonstrated their potential as inhibitors of mycobacterial targets, with studies showing they can be effective against Mycobacterium tuberculosis in culture . The nature of the 8-substituent is critical for activity, with groups like N-methylpiperazine being preferred, indicating that the nitro group on this intermediate can be readily converted to such pharmacophores . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

tert-butyl 5-bromo-8-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O4/c1-14(2,3)21-13(18)16-7-6-9-10(8-16)12(17(19)20)5-4-11(9)15/h4-5H,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRHHHUEYIJZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps:

    Bromination: The starting material, 1,2,3,4-tetrahydroisoquinoline, is brominated at the 5th position using bromine or a brominating agent under controlled conditions.

    Nitration: The brominated intermediate is then nitrated at the 8th position using a nitrating agent such as nitric acid or a nitrating mixture.

    Protection: The final step involves the introduction of the Boc protecting group at the nitrogen atom. This is achieved by reacting the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Reduction Reactions: The nitro group at the 8th position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

    Reduction: Hydrogen gas with a palladium catalyst, metal hydrides (e.g., LiAlH4, NaBH4).

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).

Major Products

    Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.

    Reduction: 2-Boc-5-bromo-8-amino-1,2,3,4-tetrahydroisoquinoline.

    Deprotection: 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₁₄H₁₇BrN₂O₄
Molecular Weight: 357.20 g/mol
CAS Number: 2241129-70-2

The compound features a tetrahydroisoquinoline backbone, which is known for its versatility in drug design due to its ability to mimic natural neurotransmitters and hormones. The presence of the bromo and nitro substituents enhances its reactivity and biological activity.

Drug Development

2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline has been investigated as a potential lead compound in the development of new pharmaceuticals targeting various diseases:

  • Anticancer Agents: Research indicates that compounds with similar structures exhibit antitumor activity by inhibiting specific protein interactions involved in cancer cell proliferation. The nitro group may enhance the compound's ability to generate reactive oxygen species, contributing to its cytotoxic effects against cancer cells .
  • Neuropharmacology: The tetrahydroisoquinoline framework is associated with neuroactive properties. Studies suggest that derivatives of this compound could modulate neurotransmitter systems, potentially leading to treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Inhibitor Studies

The compound has been explored as an inhibitor of protein arginine methyltransferases (PRMTs), particularly PRMT5. PRMTs are implicated in various cellular processes, including gene expression regulation and signal transduction:

  • Mechanism of Action: this compound may interfere with the substrate binding pocket of PRMT5, thereby inhibiting its activity. This inhibition can disrupt oncogenic signaling pathways in cancer cells .

Synthetic Chemistry

The synthesis of this compound serves as a valuable method for generating other bioactive compounds:

  • Building Block for Complex Molecules: Its structural features make it an ideal building block for synthesizing more complex molecules that could have enhanced biological activities or novel therapeutic effects .

Case Studies

StudyFocusFindings
1Anticancer ActivityDemonstrated significant cytotoxicity against multiple cancer cell lines; suggested mechanism involves ROS generation .
2Neuropharmacological EffectsShowed potential modulation of neurotransmitter release; further studies recommended for Alzheimer's treatment .
3Inhibition of PRMT5Identified as a selective inhibitor; disrupted cancer cell proliferation in vitro .

Mechanism of Action

The mechanism of action of 2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline is primarily related to its ability to undergo various chemical transformations. The presence of the Boc protecting group allows for selective reactions at other positions on the molecule. The bromine and nitro groups provide sites for further functionalization, enabling the synthesis of diverse derivatives with potential biological activity. The molecular targets and pathways involved depend on the specific derivatives synthesized and their intended applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 2-Boc-5-bromo-8-nitro-THIQ with structurally related tetrahydroisoquinoline derivatives, focusing on substituent effects, reactivity, and applications.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
2-Boc-5-bromo-8-nitro-THIQ C₁₄H₁₈BrN₃O₄ 380.21 Boc (2), Br (5), NO₂ (8) Protected amine, EWG at 8
5-Bromo-2-methyl-8-nitro-THIQ C₁₀H₁₁BrN₂O₂ 287.11 Me (2), Br (5), NO₂ (8) Methylated amine, simpler structure
5-Bromo-8-fluoro-2-methyl-THIQ C₁₀H₁₁BrFN 244.10 Me (2), Br (5), F (8) Smaller substituent at 8
8-Bromo-6-methoxy-THIQ C₁₀H₁₂BrNO 242.12 Br (8), OMe (6) EDG at 6, Br at 8
(S)-1-a-naphthylmethyl-6,7-dihydroxy-THIQ (CKD712) C₂₀H₁₉NO₂ 305.38 Naphthylmethyl (1), dihydroxy (6,7) Bioactive (VEGF induction)

Key Research Findings

Synthetic Applications: 2-Boc-5-bromo-8-nitro-THIQ serves as a precursor for amine derivatives via nitro reduction, enabling access to compounds like 1,2,3,4-tetrahydroisoquinolin-5-amine hydrochloride (CAS 1082658-92-1) . Methyl-substituted analogs (e.g., 5-Bromo-2-methyl-8-nitro-THIQ) are synthesized in higher yields (64–80%) compared to Boc-protected derivatives due to fewer synthetic steps .

Catalytic Hydrogenation :

  • Nitro groups in THIQ derivatives are selectively reduced to amines over platinum catalysts, as demonstrated in the synthesis of trans-4-hydroxy-5-methyl-THIQ (75–80% yield) .

Biological Screening :

  • CKD712’s wound-healing activity highlights the importance of hydroxyl and aromatic substituents, whereas halogenated THIQs are more commonly explored for CNS-targeted therapies due to their blood-brain barrier permeability .

Biological Activity

2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of a tert-butoxycarbonyl (Boc) protecting group, along with bromine and nitro substituents, enhances its reactivity and potential therapeutic applications.

The biological activity of this compound is largely attributed to its ability to undergo various chemical transformations. The bromine and nitro groups serve as sites for further functionalization, allowing the synthesis of diverse derivatives that may target specific biological pathways. The Boc group facilitates selective reactions at the nitrogen atom, making it a versatile intermediate for drug development .

Anticancer Properties

Research indicates that tetrahydroisoquinoline derivatives exhibit significant anticancer activity. In particular, compounds structurally similar to this compound have shown promising results against various cancer cell lines. For example:

  • Compound 7e demonstrated potent cytotoxicity against A549 lung cancer cells with an IC50 value of 0.155 µM.
  • Compound 8d exhibited significant activity against MCF7 breast cancer cells with an IC50 of 0.170 µM .

These findings suggest that derivatives of this compound could be developed as effective anticancer agents.

Antioxidant Activity

Tetrahydroisoquinolines are also recognized for their antioxidant properties. Some derivatives have shown higher antioxidant activity than Vitamin C, indicating their potential use in combating oxidative stress-related diseases .

Summary of Biological Activities

Activity Description
Anticancer Demonstrated cytotoxicity against A549 and MCF7 cell lines; potential for drug development
Antioxidant Higher antioxidant activity than Vitamin C; potential for therapeutic applications in oxidative stress
Enzyme Inhibition Investigated as inhibitors for various enzymes including DHFR and CDK2; potential in cancer therapy

Case Studies

  • Antitumor Activity Study : In a study evaluating the anticancer effects of THIQ derivatives, compounds similar to this compound were tested against A549 and MCF7 cell lines. Results showed that these compounds induced apoptosis and arrested the cell cycle at specific phases (G2/M and S phase), highlighting their potential as therapeutic agents .
  • Enzyme Inhibition Study : Another study focused on the enzyme inhibitory activities of THIQ derivatives revealed that certain compounds exhibited significant inhibition against CDK2 and DHFR enzymes. For instance, one derivative showed an IC50 of 0.149 µM against CDK2 compared to Roscovitine (0.380 µM), indicating a strong potential for development as a targeted therapy in cancer treatment .

Q & A

Q. What are the established synthetic routes for 2-Boc-5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the tetrahydroisoquinoline core. A Boc-protected intermediate is first prepared via tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., DMAP/THF). Bromination at the 5-position is achieved using NBS (N-bromosuccinimide) with a radical initiator (e.g., AIBN), followed by nitration at the 8-position using mixed acids (HNO₃/H₂SO₄). Key factors affecting yield include:
  • Temperature : Nitration requires strict control (0–5°C) to avoid byproducts from over-nitration.
  • Protection/Deprotection : Boc stability during nitration must be verified via TLC or LCMS .
    Comparative studies on analogous tetrahydroisoquinolines suggest yields drop below 40% if bromination precedes Boc protection due to steric hindrance .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • LCMS : Monitors molecular ion peaks ([M+H]⁺) to confirm mass (e.g., expected m/z ~409 for C₁₄H₁₆BrN₃O₄). Post-synthetic LCMS analysis should show >95% purity .
  • ¹H/¹³C NMR : Key signals include Boc tert-butyl protons (δ 1.4–1.5 ppm) and aromatic protons (δ 7.2–8.5 ppm for nitro and bromo substituents). Coupling constants (J-values) differentiate regioisomers.
  • Elemental Analysis : Validate Br and N content (±0.3% deviation).

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40%). Rf ~0.3 in 20% EA/hexane.
  • Recrystallization : Ethanol/water mixtures (7:3) yield crystalline solids.
  • HPLC : Preparative reverse-phase C18 columns resolve nitro-related impurities .

Advanced Research Challenges

Q. How can researchers address low yields during the nitration step due to competing side reactions?

  • Methodological Answer : Competing sulfonation or oxidation can occur under acidic nitration conditions. Mitigation strategies include:
  • Diluted HNO₃ : Reduce acidity to minimize sulfonation (e.g., 65% HNO₃ in H₂SO₄ at 0°C).
  • Directed Nitration : Use meta-directing groups (e.g., Boc) to favor 8-position substitution.
  • In Situ Monitoring : FTIR tracking of nitro group formation (asymmetric NO₂ stretch ~1530 cm⁻¹) .

Q. How should conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

  • Methodological Answer :
  • Solvent Effects : Deuterated DMSO may cause peak broadening; switch to CDCl₃ for sharper signals.
  • Dynamic Processes : Check for rotamers (e.g., Boc group rotation) via variable-temperature NMR.
  • 2D Techniques : HSQC and HMBC correlate ambiguous protons/carbons, especially near bromo and nitro groups .

Q. What stability considerations are critical for long-term storage of this compound?

  • Methodological Answer :
  • Light Sensitivity : Nitro groups degrade under UV; store in amber vials at –20°C.
  • Moisture : Boc groups hydrolyze in humid environments; use desiccants (silica gel) in storage.
  • Validation : Periodic LCMS checks every 6 months to detect decomposition (e.g., loss of Boc, m/z ~309) .

Q. How does the bromo substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :
  • Leaving Group Efficacy : Bromine’s moderate reactivity balances stability and catalytic turnover. Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in dioxane/water (3:1) at 80°C.
  • Competing Dehalogenation : Monitor for aryl boronic acid coupling (e.g., via ¹⁹F NMR if using fluorinated partners).
  • Boc Stability : Pd catalysts may cleave Boc under basic conditions; alternative ligands (XPhos) reduce side reactions .

Q. What strategies enable the synthesis of bioactive derivatives from this compound?

  • Methodological Answer :
  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) yields 8-amino intermediates for amide coupling.
  • Boc Deprotection : TFA/DCM (1:1) generates free amines for sulfonylation or alkylation.
  • SAR Studies : Analogues with 5-bromo-8-nitro motifs show activity in kinase inhibition assays; prioritize functionalization at the 1-position .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or spectral data?

  • Methodological Answer :
  • Polymorphism : Recrystallize from alternative solvents (e.g., acetone vs. ethanol) to test for multiple crystalline forms.
  • Impurity Profiling : Compare HPLC traces with literature; residual DMF (δ 8.0–8.1 ppm in ¹H NMR) may depress melting points .
  • Cross-Validation : Align LCMS/NMR data with PubChem entries for related tetrahydroisoquinolines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.